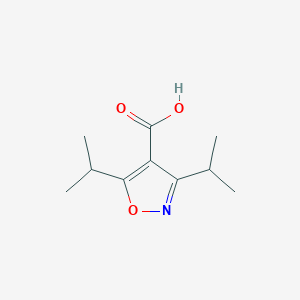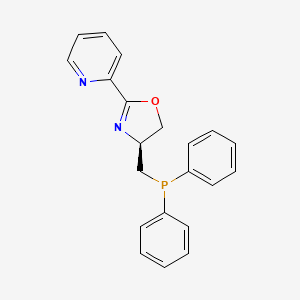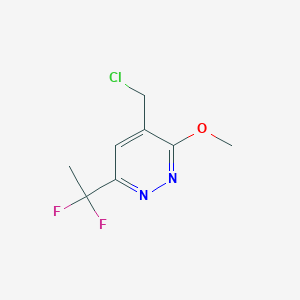
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine is a synthetic organic compound characterized by the presence of a chloromethyl group, a difluoroethyl group, and a methoxy group attached to a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine typically involves multi-step organic reactions. One common method includes the chloromethylation of a pyridazine derivative followed by the introduction of the difluoroethyl group and the methoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles, resulting in a variety of substituted pyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can produce a wide range of functionalized pyridazines.
科学的研究の応用
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
作用機序
The mechanism of action of 4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the difluoroethyl group may enhance the compound’s stability and bioavailability. The methoxy group can influence the compound’s solubility and reactivity.
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-2-(1,1-difluoroethyl)thiazole
- 1,1-Difluoroethyl chloride
- (β-diazo-α,α-difluoroethyl)phosphonates
Uniqueness
4-(Chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine is unique due to the combination of its functional groups and the pyridazine ring structure This combination imparts specific chemical properties and reactivity patterns that distinguish it from other similar compounds
特性
分子式 |
C8H9ClF2N2O |
|---|---|
分子量 |
222.62 g/mol |
IUPAC名 |
4-(chloromethyl)-6-(1,1-difluoroethyl)-3-methoxypyridazine |
InChI |
InChI=1S/C8H9ClF2N2O/c1-8(10,11)6-3-5(4-9)7(14-2)13-12-6/h3H,4H2,1-2H3 |
InChIキー |
PGPRBXHYAAZKCI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NN=C(C(=C1)CCl)OC)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


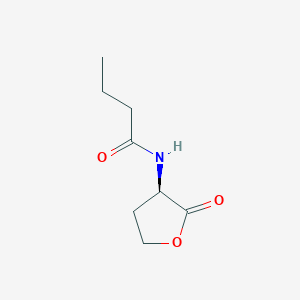
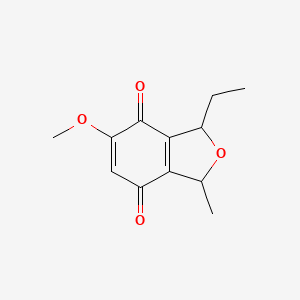
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
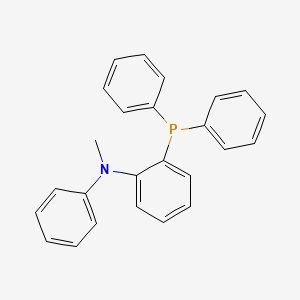

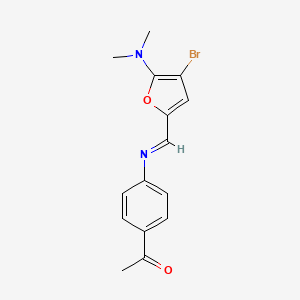
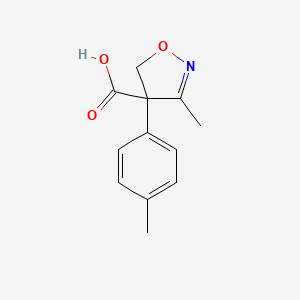
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)

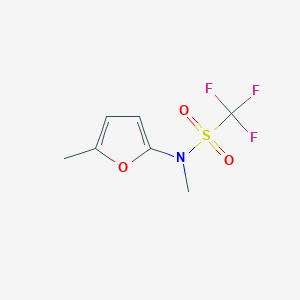
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
![6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
